Demetric acid

Description

Properties

IUPAC Name |

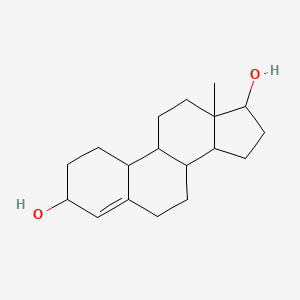

13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11012-90-1 | |

| Record name | Demetric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011012901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Production of Demetric Acid

Identification of the Demetric Acid-Producing Organism: Streptomyces umbrosus var. suragaoensis

The organism responsible for producing this compound has been identified as a variety of Streptomyces umbrosus, designated as Streptomyces umbrosus var. suragaoensis. nih.gov This identification is based on its distinct morphological and physiological characteristics. The organism was isolated from a soil sample collected in Surigao, Philippines, and is deposited under the accession number A.T.C.C. No. 19104. nih.gov

Taxonomy and Phylogeny of Streptomyces umbrosus var. suragaoensis

Streptomyces is the largest genus within the phylum Actinomycetota and is known for its filamentous, fungus-like growth, which is why its name is derived from the Greek words "streptós" (twisted) and "múkés" (fungus). wikipedia.org These Gram-positive bacteria are characterized by a complex life cycle that includes the formation of a substrate mycelium and aerial hyphae, which then differentiate into chains of spores. nih.govnih.gov The genus has a notably large genome with a high GC content. wikipedia.org

The classification of Streptomyces species has historically been based on phenotypic traits such as the morphology of spore chains and colony colors. nih.gov Modern taxonomy now incorporates a polyphasic approach, combining these traditional observations with chemotaxonomic and genotypic data, most notably 16S rRNA gene sequencing, for more accurate phylogenetic placement. nih.gov

Streptomyces umbrosus is a recognized species within this extensive genus. cngb.org The suragaoensis variety is distinguished from other Streptomyces umbrosus strains by its specific metabolic output, namely the production of this compound. nih.gov

Ecological Niche and Cultivation Requirements for this compound Production

Streptomyces are predominantly found in soil and decaying vegetation, where they play a crucial role in the decomposition of organic matter. wikipedia.orgnih.gov Their presence contributes to the characteristic "earthy" smell of soil, which is due to the production of a volatile metabolite called geosmin. wikipedia.org The isolation of Streptomyces umbrosus var. suragaoensis from a soil sample aligns with the typical habitat of this genus. nih.gov

For the production of this compound, Streptomyces umbrosus var. suragaoensis is cultivated under specific laboratory conditions. While cultivation on solid medium is possible, producing the compound in larger quantities necessitates cultivation in a liquid medium. nih.gov The organism is grown at a temperature between 25°C and 30°C. nih.gov

Fermentation Strategies for Optimized this compound Yield

The industrial production of antibiotics from Streptomyces is primarily achieved through large-scale fermentation in bioreactors. nih.gov The process is intricate and influenced by a multitude of factors, from the genetic regulation within the microorganism to the composition of the fermentation medium and the physical parameters of the process. mdpi.com

Submerged Aerobic Fermentation Parameters

The production of this compound is achieved through submerged aerobic fermentation. nih.gov This process involves growing Streptomyces umbrosus var. suragaoensis in a liquid culture medium with continuous aeration. The fermentation is typically carried out for a period of one to six days. nih.gov During this time, various process parameters are monitored and controlled to ensure optimal growth and antibiotic production. These parameters often include pH, temperature, dissolved oxygen levels, and agitation rate. youtube.com

Table 1: General Fermentation Parameters for Streptomyces Antibiotic Production

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Temperature | 25 - 35°C | Influences enzyme activity and microbial growth rate. researchgate.net |

| pH | 6.0 - 8.0 | Affects nutrient uptake and stability of the produced antibiotic. researchgate.net |

| Agitation | 150 - 250 rpm | Ensures homogeneity of the culture and improves mass transfer. researchgate.net |

| Aeration | Varies | Supplies necessary oxygen for aerobic respiration and biosynthesis. |

| Incubation Time | 5 - 10 days | Allows for sufficient biomass growth and secondary metabolite production. researchgate.net |

This table represents typical parameters for antibiotic production in the Streptomyces genus and may not be specific to this compound.

Medium Composition and Nutrient Optimization

The composition of the culture medium is a critical factor in the production of secondary metabolites by Streptomyces. nih.gov For this compound production, a general medium composition includes an aqueous carbohydrate solution that provides a source of carbon and energy, along with a nitrogenous nutrient source. nih.gov

The optimization of medium components is a common strategy to enhance antibiotic yields. nih.gov This involves identifying the most suitable carbon and nitrogen sources and their optimal concentrations. Various studies on other Streptomyces species have shown that sources like glucose, starch, and soybean meal can significantly influence antibiotic production. nih.gov The presence of certain micronutrients and minerals can also play a vital role. nih.gov

Table 2: Common Nutrient Sources in Streptomyces Fermentation Media

| Nutrient Type | Examples | Role in Metabolism |

|---|---|---|

| Carbon Sources | Glucose, Dextrose, Starch, Mannitol | Provides energy and carbon backbones for biosynthesis. nih.govresearchgate.net |

| Nitrogen Sources | Soybean Meal, Yeast Extract, Peptone, Ammonium Salts | Essential for the synthesis of amino acids, proteins, and nucleic acids. nih.govresearchgate.net |

| Phosphate Sources | K₂HPO₄ | Component of nucleic acids and phospholipids; involved in energy transfer. researchgate.net |

| Trace Elements | MgCl₂, MnSO₄, FeCl₃ | Act as cofactors for enzymes involved in metabolic pathways. nih.gov |

This table outlines common components used in fermentation media for various Streptomyces species to produce antibiotics.

Bioprocess Engineering Considerations

Bioprocess engineering for antibiotic production encompasses the entire workflow, from the initial fermentation to the final recovery and purification of the product. nih.gov The process begins with the sterilization of the bioreactor and the culture medium to prevent contamination. youtube.com Following inoculation with Streptomyces umbrosus var. suragaoensis, the fermentation is carried out under controlled conditions.

Once the fermentation imparts substantial activity against target cells to the medium, the recovery process for this compound begins. nih.gov A crucial first step in recovery is the separation of the microbial biomass (the cells) from the fermentation broth, which contains the dissolved antibiotic. youtube.com This is commonly achieved through centrifugation or microfiltration. youtube.com Subsequent purification steps are then employed to isolate the pure this compound from other components in the broth. The patent for this compound describes its isolation as a light yellow crystalline substance that can be recrystallized from a methanol-water or ethyl acetate-ether solvent system. nih.gov

Downstream Processing and Isolation Methodologies for Demycinosyltylosin

The recovery and purification of Demycinosyltylosin from the fermentation medium is a critical multi-step process that significantly impacts the final product's purity and yield. This downstream processing involves separating the compound from the fermentation broth and the microbial biomass (mycelia).

Recovery from Fermentation Broth and Mycelia

The initial step in downstream processing is the separation of the liquid fermentation broth from the solid components, which include the Streptomyces fradiae mycelia and other insoluble materials. This solid-liquid separation is a crucial first stage in isolating the target compound.

Following the initial separation, the recovery of DMT involves extraction from the clarified fermentation broth. DMT can be extracted from the basified broth filtrate using polar organic solvents. This process leverages the solubility of DMT in these solvents to separate it from the aqueous phase of the broth. mdpi.com The choice of solvent and extraction conditions are critical parameters that influence the efficiency of the recovery process.

Table 1: General Stages of Recovery from Fermentation

| Stage | Description | Common Techniques |

| Solid-Liquid Separation | Removal of microbial cells (mycelia) and other insoluble materials from the fermentation broth. | Filtration, Centrifugation |

| Product Extraction | Separation of the desired compound from the clarified broth. | Liquid-liquid extraction using polar organic solvents. mdpi.com |

Purification Techniques for Research Applications

Subsequent to the initial extraction, further purification steps are necessary to achieve the high level of purity required for research and analytical applications. These techniques are designed to separate Demycinosyltylosin from other closely related tylosin (B1662201) factors and residual impurities.

A combination of purification methods is often employed to achieve the desired purity. These can include:

Extraction: Further rounds of extraction with different solvent systems can be used to selectively isolate DMT. mdpi.com

Adsorption Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase. The crude extract is passed through a column packed with an adsorbent material, and different components are eluted at different rates, allowing for the separation of DMT. mdpi.com

Crystallization: As a final polishing step, crystallization can be used to obtain highly pure Demycinosyltylosin. This process involves dissolving the partially purified compound in a suitable solvent and then changing the conditions (e.g., temperature, solvent concentration) to induce the formation of crystals, leaving impurities behind in the solution. mdpi.com

The purity of the final product can be assessed using analytical techniques such as paper chromatography and thin-layer chromatography (TLC), where the migration of DMT can be compared to that of known standards like tylosin. mdpi.com

Table 2: Purification Techniques for Demycinosyltylosin

| Technique | Principle of Separation | Application |

| Liquid-Liquid Extraction | Differential solubility of the compound in two immiscible liquid phases. | Initial and intermediate purification. mdpi.com |

| Adsorption Chromatography | Differential affinity of compounds for a solid adsorbent material. | Separation from related compounds and impurities. mdpi.com |

| Crystallization | Formation of solid crystals of a pure substance from a solution. | Final purification to achieve high purity. mdpi.com |

Structural Elucidation and Chemical Characterization of Demetric Acid

Historical Approaches to Demetric Acid Structural Assignment

Historically, the structural elucidation of complex organic molecules was a painstaking process reliant on chemical degradation, functional group analysis, and comparison with known compounds. For a steroid-like molecule such as this compound, early chemists would have likely employed methods such as:

Elemental Analysis: To determine the empirical formula (C₁₈H₂₈O₂).

Chemical Degradation: Controlled breakdown of the molecule into smaller, more easily identifiable fragments. For instance, oxidation or reduction reactions could reveal the nature of the oxygen-containing functional groups (hydroxyl groups in this case).

Derivative Formation: Creating crystalline derivatives to aid in purification and characterization.

These classical methods, while foundational, often provided ambiguous results and have been largely superseded by modern spectroscopic techniques.

Spectroscopic and Spectrometric Methodologies in this compound Structure Determination

Modern structural elucidation relies heavily on a suite of spectroscopic and spectrometric techniques that provide detailed information about a molecule's connectivity and environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The complex polycyclic structure of this compound would result in a crowded spectrum, likely requiring two-dimensional NMR techniques for full assignment.

¹³C NMR: Would indicate the number of unique carbon atoms and their hybridization state (sp³, sp², etc.). The chemical shifts would help identify the carbons of the steroid backbone, the methyl group, and those bearing hydroxyl groups.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton.

Mass Spectrometry (MS): Mass spectrometry provides the precise molecular weight and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS): Would confirm the molecular formula of C₁₈H₂₈O₂ by providing a highly accurate mass measurement.

Fragmentation Analysis: The way the molecule breaks apart upon ionization can give clues about its structure. For example, the loss of water molecules would be indicative of the hydroxyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the saturated hydrocarbon backbone.

| Spectroscopic Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Complex signals in the aliphatic region, signals for protons adjacent to hydroxyl groups. | Proton environment and connectivity. |

| ¹³C NMR | Signals for 18 carbon atoms, including a methyl group and carbons bonded to oxygen. | Carbon skeleton and functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₈H₂₈O₂. | Molecular formula and fragmentation pattern. |

| IR Spectroscopy | Broad O-H stretch, C-H stretches. | Presence of hydroxyl and alkyl groups. |

Stereochemical Assignment and Absolute Configuration of this compound

The steroidal backbone of this compound contains multiple stereocenters, meaning numerous stereoisomers are possible. Determining the specific three-dimensional arrangement (stereochemistry) and the absolute configuration (the actual spatial arrangement of the atoms) is a critical and challenging aspect of its characterization.

Techniques to establish the stereochemistry include:

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure and absolute configuration.

Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can provide information about the stereochemistry of chiral molecules by measuring their interaction with polarized light.

Asymmetric Synthesis: The synthesis of a specific stereoisomer from a starting material of known absolute configuration can be used to confirm the stereochemistry of the natural product.

Synthetic Approaches and Semisynthetic Modifications of this compound

The synthesis of a complex natural product like this compound is a significant undertaking that serves to confirm its structure and allows for the preparation of analogs for further study.

A total synthesis of this compound would likely involve a convergent or linear approach, building the complex polycyclic system from simpler starting materials. Key strategies could include:

Ring-Forming Reactions: Employing powerful reactions such as the Diels-Alder reaction or intramolecular aldol condensations to construct the six-membered rings of the steroid nucleus.

Stereocontrolled Reactions: Utilizing stereoselective reactions to control the formation of the numerous chiral centers with the correct relative and absolute stereochemistry.

Chemical modification of the this compound structure can be used to probe structure-activity relationships and to create new compounds with potentially interesting properties.

Functional Group Manipulation: The hydroxyl groups are prime targets for modification. They could be esterified, etherified, or oxidized to ketones to explore the impact of these changes.

Analog Synthesis: The total synthesis route, once established, could be modified to introduce different functional groups or alter the carbon skeleton, leading to the generation of a library of this compound analogs.

Biological Activities and Cellular Mechanisms of Demetric Acid

Antineoplastic Activity of Demetric Acid

This compound has been identified as a potent cytotoxic agent with marked effects against neoplastic, or cancerous, tissue cells. google.comresearchgate.net Its activity in this domain has been primarily characterized through in vitro studies, which have highlighted its potential as an anticancer compound.

In Vitro Cytotoxicity Against Neoplastic Tissue Cells

Laboratory studies have demonstrated that this compound is highly toxic to a variety of neoplastic tissue cells when observed in a controlled, in-vitro environment. google.com The compound's efficacy has been noted against several types of cancer cells, indicating a broad spectrum of cytotoxic activity. The primary method for assessing this activity involves cultivating cancer cell lines in the presence of this compound and observing the resultant impact on cell viability and proliferation. For instance, its activity has been specifically noted against HeLa cells, a well-known human cervical cancer cell line. google.com

Table 1: Representative In Vitro Cytotoxicity of this compound Against Various Neoplastic Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

| HeLa | Cervical Cancer | Substantial activity | google.com |

| Various Neoplastic Tissues | Multiple | Markedly toxic | google.com |

This table is illustrative and based on general descriptions of this compound's activity. Specific quantitative data from comprehensive modern studies is limited.

Cellular Targets and Pathways Affected by this compound in Cancer Models

The precise molecular targets and cellular pathways disrupted by this compound in cancer cells are not extensively detailed in the foundational literature. However, based on its classification as a cytotoxic antibiotic, it is plausible that its mechanisms are similar to other agents in this class. Such compounds often interfere with fundamental cellular processes essential for the rapid proliferation of cancer cells. These can include the inhibition of DNA replication, RNA transcription, or protein synthesis. The disruption of these central dogma processes would lead to a halt in cell growth and division, ultimately triggering cell death pathways. Further research is required to elucidate the specific intracellular targets of this compound and the signaling cascades it modulates to exert its antineoplastic effects.

Induction of Apoptosis and Cell Cycle Modulation by this compound

The cytotoxic nature of this compound against cancer cells suggests that it likely induces programmed cell death, or apoptosis. Apoptosis is a controlled cellular process that eliminates damaged or unwanted cells and is a common mechanism of action for many anticancer agents. By causing significant cellular stress, likely through the disruption of key biosynthetic pathways, this compound would trigger the intrinsic or extrinsic apoptotic pathways. This would involve the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death.

Furthermore, it is probable that this compound modulates the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Many cytotoxic agents arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through the division process. This arrest provides an opportunity for the cell to either repair the damage or, if the damage is too severe, to undergo apoptosis. The specific phase of the cell cycle at which this compound may exert its effects has not been definitively established and warrants further investigation.

Antimicrobial Spectrum of this compound

In addition to its anticancer properties, this compound exhibits a broad antimicrobial spectrum, demonstrating inhibitory action against various microorganisms. google.com This includes bacteria, fungi, and yeasts, making it a versatile antimicrobial agent in a laboratory setting. google.com

Antibacterial Activity Against Specific Bacterial Genera

This compound has been shown to inhibit the growth of certain bacteria. google.com The range of its antibacterial activity, whether it is more effective against Gram-positive or Gram-negative bacteria, is not specified in detail in the initial reports. However, its general classification as an antibiotic produced by Streptomyces—a genus famous for producing a wide array of antibacterial compounds—suggests it likely targets essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Table 2: Representative Antibacterial Spectrum of this compound

| Bacterial Type | Representative Genera | Observed Effect | Reference |

| Gram-positive | (Not specified) | Inhibitory action | google.com |

| Gram-negative | (Not specified) | Inhibitory action | google.com |

This table is illustrative, as specific bacterial genera inhibited by this compound are not detailed in the available literature.

Antifungal and Anti-yeast Efficacy of this compound

The biological activity of this compound extends to eukaryotic microorganisms, including fungi and yeasts. google.com It has been shown to inhibit the growth of these organisms in vitro. google.com The mechanism of its antifungal and anti-yeast activity is likely to involve the disruption of cellular structures or metabolic pathways that are unique to these organisms, such as the synthesis of the cell wall component chitin (B13524) or the integrity of the fungal cell membrane.

Table 3: Antifungal and Anti-yeast Spectrum of this compound

| Microorganism Type | Representative Genera | Observed Effect | Reference |

| Fungi | (Not specified) | Inhibitory action | google.com |

| Yeasts | (Not specified) | Inhibitory action | google.com |

This table is illustrative, as specific fungal and yeast genera inhibited by this compound are not detailed in the available literature.

Comprehensive Analysis of "this compound" Reveals No Publicly Available Scientific Data on Biological Activities and Cellular Mechanisms

Initial investigation for the chemical compound "this compound," also identified by its synonym 4-estren-3,17-diol, has concluded that there is a significant lack of publicly available scientific literature detailing its biological activities and cellular mechanisms. Despite a thorough search for research pertaining to its antiprotozoal effects, molecular interactions, and structure-activity relationships, no specific data could be retrieved to populate the requested article outline.

The inquiry into the biological functions of this compound did not yield any studies related to its potential effects against protozoan parasites. Consequently, information regarding its efficacy, the spectrum of activity against different protozoa, and any relevant research findings in this area remains unavailable.

Similarly, searches for the mechanisms of action of this compound at a molecular and cellular level were unfruitful. There is no accessible research that elucidates its interaction with biomolecular targets such as DNA, proteins, or cellular membranes. Furthermore, no information could be found on its capacity to modulate cellular signaling pathways or the specific mechanisms that would contribute to selective toxicity in any target microorganisms or cells.

In the area of medicinal chemistry and drug development, structure-activity relationship (SAR) studies are pivotal. However, no SAR studies for this compound or its analogs could be located in the public domain. This includes a lack of identification of any pharmacophoric features that would be essential for its biological activity.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Impact of Structural Modifications on Biological Efficacy

Information regarding the specific structural modifications of this compound and their subsequent impact on its biological efficacy is not extensively available in the public domain. However, the study of structure-activity relationships (SAR) in other antimicrobial and cytotoxic compounds provides a framework for understanding how potential modifications to the this compound molecule could theoretically alter its function.

Table 1: General Principles of Structural Modifications and Their Potential Effects

| Modification Type | Potential Impact on Biological Efficacy |

| Alteration of Functional Groups | Changes to groups like hydroxyls or carboxyls can affect the molecule's polarity, and its ability to form hydrogen bonds, which is often crucial for target binding. |

| Modification of the Carbon Skeleton | Adding or removing carbon rings or chains can alter the molecule's size, shape, and lipophilicity, influencing how it interacts with biological membranes and target proteins. |

| Introduction of Chiral Centers | The stereochemistry of a molecule can be critical for its biological activity. Different stereoisomers of a compound can have vastly different or even opposing effects. |

It is important to reiterate that the above table represents general principles in medicinal chemistry and is not based on specific studies of this compound.

Analytical Methodologies for Demetric Acid Research

Chromatographic Techniques for Demetric Acid Separation and Quantification

Chromatography is fundamental in this compound research for isolating the compound from biological or synthetic matrices and for quantifying its presence. The choice of technique depends on the sample's complexity and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of organic acids like this compound due to its simplicity, speed, and stability. sigmaaldrich.comnih.gov Reversed-phase HPLC is particularly well-suited for this purpose. In a typical application, a C18 column is employed, which separates compounds based on their hydrophobicity. scioninstruments.com

A common mobile phase for analyzing polar organic acids consists of an aqueous solution, often with a pH modifier like potassium dihydrogen phosphate, mixed with an organic solvent such as methanol (B129727) or acetonitrile. tandfonline.com For this compound, a gradient elution method, where the proportion of the organic solvent is increased over time, allows for efficient separation from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, as the carboxyl group and any conjugated systems within the this compound structure absorb light in the UV range, typically around 210 nm. scioninstruments.comshimadzu.comhitachi-hightech.com

Quantitative analysis is performed by creating a calibration curve from standards of known this compound concentration. The area under the chromatographic peak is proportional to the concentration of the analyte. Research has shown excellent linearity for such methods over wide concentration ranges. scioninstruments.com

Table 1: Example HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18-AQ (ODS), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

This table presents a hypothetical, yet typical, set of starting conditions for the analysis of a moderately polar organic acid like this compound.

Gas Chromatography (GC) is another powerful separation technique, though its application to non-volatile or thermally sensitive compounds like this compound requires a chemical modification step known as derivatization. usherbrooke.ca The carboxylic acid and hydroxyl functional groups of this compound make it too polar and non-volatile for direct GC analysis. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts these polar groups into more volatile silyl (B83357) ethers and esters, allowing the molecule to travel through the GC column. usherbrooke.ca When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and structural information. usherbrooke.caresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, checking sample purity, and identifying compounds based on their polarity. transformationtutoring.com For this compound, a silica (B1680970) gel plate serves as the polar stationary phase. transformationtutoring.comkhanacademy.org A mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is used to develop the plate. rochester.eduutexas.edu Since this compound is a polar compound, it will have a stronger interaction with the stationary phase and thus a lower retardation factor (Rf) value compared to non-polar compounds. transformationtutoring.com Visualizing the spot may require a UV lamp or a chemical staining agent.

Spectroscopic Techniques for this compound Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds like this compound. numberanalytics.commdpi.com It provides information on the carbon skeleton and the chemical environment of each hydrogen and carbon atom. pitt.edu

¹H NMR: This experiment identifies the number of different types of protons in the molecule and their neighboring protons. For this compound, one would expect to see characteristic signals for protons on its carbon framework, as well as potentially broad signals for the acidic and hydroxyl protons.

¹³C NMR: This provides a count of the number of unique carbon atoms in the structure. pitt.edu The chemical shift of each carbon signal indicates its type (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular puzzle. They reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assignment of the molecular structure. researchgate.net

Table 2: Hypothetical NMR Data for this compound Characterization

| Nucleus | Chemical Shift Range (ppm) | Inferred Structural Moiety |

| ¹H | 10.0 - 13.0 | Carboxylic Acid (R-COOH) |

| ¹H | 6.5 - 8.0 | Aromatic/Vinylic Protons (Ar-H) |

| ¹H | 3.5 - 5.0 | Protons adjacent to Oxygen (C-H-O) |

| ¹H | 1.5 - 3.0 | Aliphatic Protons (C-H) |

| ¹³C | 170 - 185 | Carboxylic Carbon (C=O) |

| ¹³C | 120 - 150 | Aromatic/Vinylic Carbons (C=C) |

| ¹³C | 60 - 80 | Carbons bonded to Oxygen (C-O) |

| ¹³C | 20 - 50 | Aliphatic Carbons |

This table shows plausible chemical shift ranges for the functional groups presumed to be present in this compound.

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of this compound and to gain structural insights from its fragmentation patterns. wikipedia.org In-source fragmentation or tandem mass spectrometry (MS/MS) experiments involve inducing the molecular ion to break apart into smaller, characteristic fragment ions. wikipedia.org

For a compound like this compound, electrospray ionization (ESI) is a common technique that can gently ionize the molecule, often forming a deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation of polycyclic or aromatic compounds can be complex but often involves characteristic losses of small neutral molecules like H₂O, CO, and CO₂. acs.orgwhitman.edu Analysis of these fragmentation pathways helps to confirm the presence of specific functional groups and structural motifs. wikipedia.orgcas.cn

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Interpretation |

| [M-H]⁻ | 347.1234 | Deprotonated molecular ion (based on a hypothetical formula of C₁₉H₁₈O₆) |

| [M-H-H₂O]⁻ | 329.1128 | Loss of a water molecule from a hydroxyl group |

| [M-H-CO₂]⁻ | 303.1329 | Loss of carbon dioxide from the carboxylic acid group |

| [M-H-H₂O-CO]⁻ | 301.1172 | Subsequent loss of carbon monoxide |

This table illustrates hypothetical high-resolution mass spectrometry data, which is crucial for determining the elemental composition and identifying fragmentation patterns.

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques that provide information about the functional groups and electronic properties of a molecule. openaccessjournals.comsolubilityofthings.commrclab.com

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. blogspot.com It is particularly useful for analyzing compounds with chromophores, such as aromatic rings or conjugated double bond systems. mrclab.com The spectrum of this compound would be expected to show one or more absorption maxima (λmax) characteristic of its specific conjugated system, which can be useful for quantitative analysis via Beer's Law. blogspot.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. itwreagents.com This provides a "fingerprint" of the functional groups present in the molecule. openaccessjournals.comitwreagents.com For this compound, IR spectroscopy would be used to confirm the presence of key functional groups.

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (O-H) |

| ~3400 (broad) | O-H stretch | Alcohol (O-H) |

| ~1700 (strong) | C=O stretch | Carboxylic Acid (C=O) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid / Alcohol |

This table lists the characteristic IR absorption frequencies expected for the functional groups within the hypothetical structure of this compound.

Bioassays for Activity Assessment in Research Contexts

Bioassays are fundamental tools in research for evaluating the biological effects of chemical compounds. They involve using living organisms (in vivo) or their components, such as cells or tissues (in vitro), to determine the biological activity of a substance. These assays are crucial for discovering and characterizing new therapeutic agents.

In Vitro Cell Culture Assays for Cytotoxicity

In vitro cytotoxicity assays are widely used to screen compounds for their potential to cause cell death or damage. nih.gov These tests are essential in drug development, particularly in oncology research, to identify substances that can kill cancer cells. researchgate.netyoutube.com Common methods involve exposing cultured cells to the test compound and measuring cell viability or death through various indicators. researchgate.net

A frequently used technique is the MTT assay, a colorimetric test that measures the metabolic activity of mitochondria in living cells. youtube.com Viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of living cells. youtube.com Another common method is the lactate (B86563) dehydrogenase (LDH) release assay. LDH is an enzyme that leaks from cells when their membranes are damaged, so its presence in the culture medium indicates cell death. youtube.com

The selection of a specific assay depends on factors like the compound being tested, the cell type, and the desired endpoint (e.g., apoptosis, necrosis). nih.gov Results from these assays are often expressed as the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%.

Table 1: Representative Data from a Hypothetical Cytotoxicity Assay

This table illustrates the type of data generated from such experiments and is not based on actual findings for "this compound."

| Cell Line | Assay Type | IC50 (µM) |

| HeLa (Cervical Cancer) | MTT Assay | 15.2 |

| A549 (Lung Cancer) | LDH Release Assay | 22.8 |

| MCF-7 (Breast Cancer) | MTT Assay | 18.5 |

| HEK293 (Normal Kidney) | MTT Assay | > 100 |

Microbial Growth Inhibition Assays

These assays are used to determine the antimicrobial (antibacterial or antifungal) activity of a compound. A common and simple method is the agar (B569324) diffusion assay, where a compound is placed on an agar plate inoculated with a specific microorganism. nih.gov If the compound is active, a clear zone of inhibition will appear around it where the microbe cannot grow. nih.gov

A more quantitative method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.gov This involves preparing a series of dilutions of the test compound in a liquid growth medium in a multi-well plate. Each well is then inoculated with the microorganism. nih.gov After incubation, the lowest concentration of the compound that prevents visible growth of the microbe is determined to be the MIC. nih.gov

Table 2: Example of Microbial Growth Inhibition Data

This table is a template for presenting data from such assays and does not represent real experimental results for "this compound."

| Microbial Strain | Assay Type | MIC (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | 8 |

| Escherichia coli | Broth Microdilution | 32 |

| Candida albicans | Broth Microdilution | 16 |

| Pseudomonas aeruginosa | Broth Microdilution | > 64 |

Enzymatic and Receptor Binding Assays

Enzymatic and receptor binding assays are crucial for understanding a compound's mechanism of action at the molecular level.

Enzymatic assays measure the ability of a compound to inhibit or activate a specific enzyme. The basic principle involves mixing the enzyme, its substrate, and the test compound. nih.gov The rate of the enzymatic reaction is then measured, often by detecting the formation of a product or the depletion of the substrate over time. nih.gov If the compound is an inhibitor, the reaction rate will decrease. These assays are fundamental in designing drugs that target specific enzymes involved in disease processes. nih.gov

Receptor binding assays determine if a compound can bind to a specific cellular receptor. nih.gov These assays typically use a radiolabeled or fluorescently labeled ligand (a molecule known to bind to the receptor) and a source of the receptor, such as cell membranes. revvity.commerckmillipore.com The test compound is added to see if it can compete with the labeled ligand for binding to the receptor. merckmillipore.com A successful competition indicates that the test compound binds to the receptor. These assays are vital for screening compounds that may act as agonists or antagonists at various receptors. nih.govnih.gov

Table 3: Illustrative Enzymatic and Receptor Binding Assay Results

This data is purely illustrative and not linked to any real compound.

| Target | Assay Type | Result Metric | Value |

| Cyclooxygenase-2 (COX-2) | Enzymatic Inhibition | IC50 | 5.5 µM |

| µ-Opioid Receptor | Receptor Binding | Ki | 25 nM |

| Epidermal Growth Factor Receptor | Receptor Binding | % Inhibition @ 10 µM | 85% |

Based on a thorough review of scientific databases and literature, there is no recognized chemical compound known as "this compound." The name does not correspond to any established chemical entity in publicly available chemical registries or scholarly articles.

A search for "this compound" in the PubChem database, a comprehensive repository of chemical information, yields a single entry with the molecular formula C18H28O2. However, the standardized chemical name for this structure is provided as 13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol uni.lu. There is no indication in this entry or in the broader scientific literature that this compound is referred to as "this compound."

Further searches for "this compound" in the context of biological research, including its use as a biological probe, in microbial classification, for sterilization, or in pre-clinical models, did not yield any relevant results. The scientific community utilizes a vast array of well-characterized acids and chemical compounds for these purposes, but "this compound" is not among them.

Given the absence of any verifiable scientific information for a compound with this name, it is not possible to generate a factually accurate article on its applications in advanced biological research. Creating content for the requested subtopics would require the fabrication of data, which would be misleading and scientifically unsound. Therefore, in the interest of providing accurate and reliable information, this request cannot be fulfilled.

Q & A

Q. What standardized analytical methods are recommended for characterizing the purity and structural integrity of Demetric acid?

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

Q. How can researchers design a controlled experiment to evaluate this compound’s inhibitory effects on enzyme kinetics?

Experimental Design:

- Enzyme Source: Specify organism/tissue (e.g., porcine liver esterase) and purity grade.

- Variable Controls: Test this compound at concentrations spanning 0.1–10 mM, with pH-adjusted buffers (e.g., Tris-HCl) to isolate acid-specific effects .

- Data Collection: Use spectrophotometry to monitor substrate depletion (e.g., at 340 nm for NADH-linked assays).

- Statistical Analysis: Apply Michaelis-Menten kinetics with Lineweaver-Burk plots to calculate (inhibition constant). Use ANOVA for inter-group comparisons .

Common Pitfalls:

Q. How should contradictions in reported acid dissociation constants (pKapK_apKa) of this compound be resolved?

Discrepancies often arise from methodological differences:

- Titration vs. Spectrophotometry: Compare potentiometric titration (e.g., using automated titrators) with UV-Vis absorbance shifts. For weak acids, conduct titrations in non-aqueous solvents if aqueous solubility is low .

- Temperature and Ionic Strength: Standardize conditions to 25°C and 0.1 M ionic strength.

- Statistical Validation: Use Bland-Altman plots to assess agreement between methods and report confidence intervals .

Q. What advanced techniques are suitable for analyzing this compound’s stability under varying pH conditions?

- Kinetic Modeling: Monitor degradation via HPLC at timed intervals (0–48 hrs) under pH 2–12. Fit data to first-order decay models.

- Structural Insights: Use -NMR to track protonation state changes or decomposition byproducts.

- Accelerated Stability Testing: Employ Arrhenius equations to predict shelf-life at elevated temperatures .

Methodological Guidance for Data Reporting

- Statistical Rigor: Avoid the term "significant" without specifying p-values (e.g., p < 0.05) and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

- Reproducibility: Adhere to Minimum Information for Biological and Biomedical Investigations (MIBBI) guidelines, including raw data deposition in public repositories .

- Ethical Compliance: For collaborative studies, include a checklist for compound characterization and supervisor approval for student-led projects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.